molecular formula C4H6N2O4 B14366020 (2Z,3E)-2,3-bis(hydroxyimino)butanoic acid

(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid

Cat. No.: B14366020
M. Wt: 146.10 g/mol
InChI Key: GMNWKAFPRGKROJ-JGJYBARTSA-N
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Description

(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid is an organic compound characterized by the presence of two hydroxyimino groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,3E)-2,3-bis(hydroxyimino)butanoic acid typically involves the reaction of butane-2,3-dione with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds through the formation of intermediate oximes, which are subsequently converted to the desired product. The reaction conditions often include the use of a base such as sodium acetate to facilitate the formation of the hydroxyimino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.

    Substitution: The hydroxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,3E)-2,3-bis(hydroxyimino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z,3E)-N,N’-Dihydroxy-2,3-butanediimine: Similar structure but with different functional groups.

    (2Z,3E)-2,3-Bis(hydroxyimino)-N-(2-methoxyphenyl)butanamide: Contains an additional methoxyphenyl group.

Uniqueness

(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid is unique due to its specific arrangement of hydroxyimino groups and its ability to undergo diverse chemical reactions. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C4H6N2O4

Molecular Weight

146.10 g/mol

IUPAC Name

(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid

InChI

InChI=1S/C4H6N2O4/c1-2(5-9)3(6-10)4(7)8/h9-10H,1H3,(H,7,8)/b5-2+,6-3-

InChI Key

GMNWKAFPRGKROJ-JGJYBARTSA-N

Isomeric SMILES

C/C(=N\O)/C(=N/O)/C(=O)O

Canonical SMILES

CC(=NO)C(=NO)C(=O)O

Origin of Product

United States

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